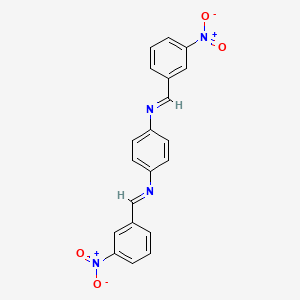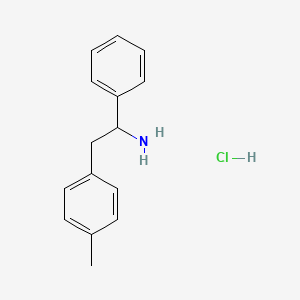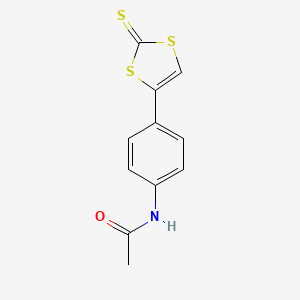
Butylmercuri acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylmercuri acetate is an organic mercury compound with the chemical formula C6H12HgO2. It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used in organic synthesis reactions and has various applications in scientific research and industry.
Métodos De Preparación
Butylmercuri acetate can be synthesized through the reaction of butyl alcohol with mercuric acetate. The reaction typically involves heating butyl alcohol with mercuric acetate in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of this compound and to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Butylmercuri acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form butylmercuri oxide.
Reduction: It can be reduced to form butyl alcohol and mercuric acetate.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Butylmercuri acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the synthesis of acrylates.
Biology: It is used in biochemical studies to investigate the effects of mercury compounds on biological systems.
Medicine: It has been studied for its potential use in medical treatments, although its toxicity limits its applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of butylmercuri acetate involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making it important to handle this compound with care .
Comparación Con Compuestos Similares
Butylmercuri acetate can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, this compound is unique in its specific applications in organic synthesis and industrial processes. Other similar compounds include:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in some medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antifungal agent.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Propiedades
Número CAS |
5131-56-6 |
|---|---|
Fórmula molecular |
C6H12HgO2 |
Peso molecular |
316.75 g/mol |
Nombre IUPAC |
acetyloxy(butyl)mercury |
InChI |
InChI=1S/C4H9.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
JICUGUCTXBWHFI-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Hg]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)



![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)

![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)




![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
